molecular formula C9H10ClIO B037841 1-Chloro-4-(3-iodopropoxy)benzene CAS No. 119795-57-2

1-Chloro-4-(3-iodopropoxy)benzene

Cat. No. B037841
M. Wt: 296.53 g/mol
InChI Key: HVVWUBWHLIPSCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Chloro-4-(3-iodopropoxy)benzene and related compounds often involves nucleophilic and electrophilic substitution reactions. For instance, 1,4-bis(4-phenoxybenzoyl)benzene was synthesized through routes involving chlorobenzene and terephthaloyl chloride, showcasing a methodology that might be adapted for the synthesis of 1-Chloro-4-(3-iodopropoxy)benzene by altering substituents and reaction conditions (Hong, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Chloro-4-(3-iodopropoxy)benzene, such as para-chlor-iodoxy benzene, has been determined to exhibit significant interactions between molecules in the crystal state. These interactions contribute to the overall stability and properties of the material, indicating the importance of molecular structure analysis in understanding the behavior of 1-Chloro-4-(3-iodopropoxy)benzene (Archer, 1948).

Chemical Reactions and Properties

Chemical reactions involving compounds structurally related to 1-Chloro-4-(3-iodopropoxy)benzene, such as the tosyloxylactonization of alkenoic acids with [hydroxy(tosyloxy)iodo] benzene, highlight the reactivity and potential for functionalization of such compounds. These reactions are crucial for further derivatization and application in various chemical syntheses (Shah et al., 1986).

Physical Properties Analysis

Physical properties such as crystalline structure and thermal resistance are vital for understanding the material characteristics of 1-Chloro-4-(3-iodopropoxy)benzene. Studies on similar compounds, like 1,3,5-tris(4-chlorobenzoyl)benzene, provide insights into how weak interactions like hydrogen bonding and halogen interactions contribute to the physical properties of these materials (Kumar et al., 2004).

Scientific Research Applications

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide derivatives have shown significant importance across a broad spectrum of scientific disciplines due to their simple structure and wide accessibility. These compounds are utilized for their self-assembly into nanometer-sized structures stabilized by hydrogen bonding, finding applications in nanotechnology, polymer processing, and biomedical fields. The adaptable nature of such molecules underscores their potential in developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation

Chlorobenzenes, a group of organic pollutants, have been the subject of intense study due to their persistence and toxic effects on the environment. Research on their fate in soil environments and potential remediation strategies has been conducted, focusing on biodegradation as a primary method for reducing their presence. This includes exploring microbial pathways capable of degrading such compounds, which could be relevant to compounds like 1-Chloro-4-(3-iodopropoxy)benzene (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Medicinal Chemistry

The study of chromones and their derivatives, including those structurally related to benzene compounds, has revealed their significant antioxidant potential, which is critical in neutralizing active oxygen species and inhibiting cell damage. This indicates the potential medical applications of benzene derivatives in preventing diseases caused by oxidative stress (Yadav, Parshad, Manchanda, & Sharma, 2014).

Safety And Hazards

This compound is considered hazardous. It is advised to avoid contact with skin and eyes, and to avoid breathing dust, vapor, mist, or gas . It should be stored in a cool, dry place in a tightly closed container . In case of contact, it is recommended to wash with plenty of water and seek medical advice .

properties

IUPAC Name

1-chloro-4-(3-iodopropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVWUBWHLIPSCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCI)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383481
Record name 1-chloro-4-(3-iodopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-4-(3-iodopropoxy)benzene

CAS RN

119795-57-2
Record name 1-chloro-4-(3-iodopropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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